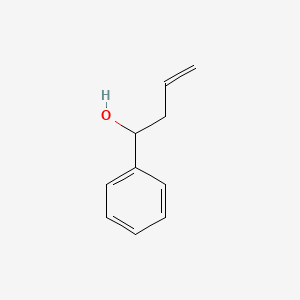
1-Phenyl-3-buten-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves intricate processes that can include the coordination of elements such as tin to the molecule, resulting in compounds like (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol. Such syntheses demonstrate the chemical flexibility of the 1-phenyl-3-buten-1-ol backbone, allowing for modifications that can lead to a wide array of derivatives with diverse properties (Fu et al., 2010).
Molecular Structure Analysis
X-ray diffraction analysis reveals the intricacies of the molecular structure of derivatives of 1-phenyl-3-buten-1-ol, highlighting the presence of intramolecular coordination that gives rise to distinct geometric configurations. These studies provide valuable insights into how the structure influences the chemical behavior and reactivity of these molecules (Fu et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1-phenyl-3-buten-1-ol derivatives can lead to the formation of complex structures, as evidenced by the reaction of phenyl radicals with 1,3-butadiene to form 1,4-dihydronaphthalene. This reaction, taking place under single-collision conditions, showcases the potential of 1-phenyl-3-buten-1-ol derivatives in synthesizing polycyclic aromatic hydrocarbons (PAHs) and related compounds, crucial in various chemical industries (Kaiser et al., 2012).
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Synthesis Applications : 1-Phenyl-3-buten-1-ol has been used in enzymatic resolutions. For instance, it was separated with high enantioselectivity by lipase-mediated acetylation, indicating its potential in producing enantiomerically pure compounds (Chalecki, Guibé-Jampé, & Plenkiewicz, 1997). Additionally, its derivative (S)-1-Phenyl-3-buten-1-ol served as a building block for synthesizing antidepressants like (R)-fluoxetine and (R)-tomoxetine (Bracher & Litz, 1996).
Structural and Property Analysis : Studies have explored the structural properties and synthesis of compounds related to 1-Phenyl-3-buten-1-ol. For example, (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol was synthesized and its structure analyzed through X-ray diffraction, showing intramolecular coordination to tin (Fu et al., 2010).
Metabolic Engineering for Biofuel Production : In the field of biofuel, 1-Phenyl-3-buten-1-ol-related compounds like 3-methyl-3-buten-1-ol have been produced through engineered isoprenoid pathways in E. coli, demonstrating their potential as biofuels (George et al., 2015).
Chemical Reactions and Mechanisms : Various reactions involving 1-Phenyl-3-buten-1-ol or its derivatives have been studied to understand their reactivity and potential applications. For instance, hydroalumination reactions of phenyl 1-(trimethylsilyl)propadienyl sulfide, a related compound, have been investigated for producing 3-buten-1-ols (Tanaka, Kanemasa, & Tsuge, 1990).
Analytical Chemistry and Mass Spectrometry : The compound has been used in studies involving mass spectrometry to understand fragmentation patterns, which is crucial in analytical chemistry for identifying and characterizing compounds (Smith & Voorhees, 1981).
Catalysis and Chemical Synthesis : In catalysis, studies have been conducted on reactions like the Prins condensation using related compounds like 3-buten-1-ol, demonstrating their utility in producing important industrial chemicals (Vasiliadou, Gould, & Lobo, 2017).
Safety and Toxicology : The safety and toxicological profile of derivatives like 4-phenyl-3-buten-2-ol have been reviewed, especially in the context of their use as fragrance ingredients, highlighting the importance of understanding the health effects of chemical compounds (Scognamiglio, Letizia, & Api, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
1-Phenyl-3-buten-1-ol is an aromatic alcohol
Mode of Action
It is known that the compound is an aromatic alcohol, which suggests it may interact with its targets through hydrogen bonding or other intermolecular forces .
Biochemical Pathways
As an aromatic alcohol, it might be involved in various metabolic processes .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .
Result of Action
As an aromatic alcohol, it may have various effects depending on its specific targets and the context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-3-buten-1-ol. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
Eigenschaften
IUPAC Name |
1-phenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVZBXSJFAZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873266 | |
| Record name | 4-Phenyl-1-buten-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-buten-1-ol | |
CAS RN |
936-58-3 | |
| Record name | 1-Phenyl-3-buten-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1-buten-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


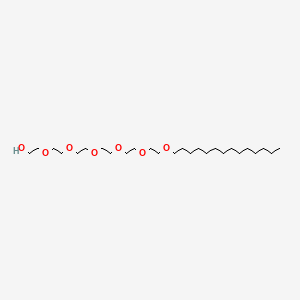
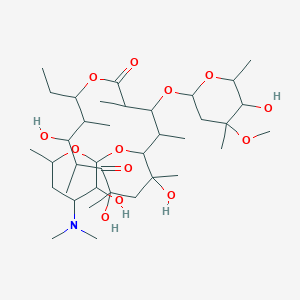
![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)
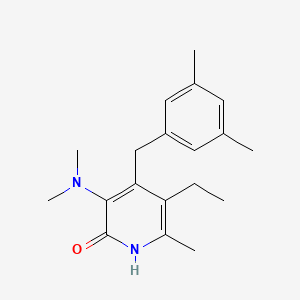
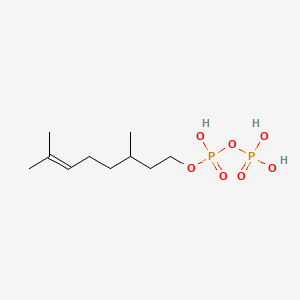

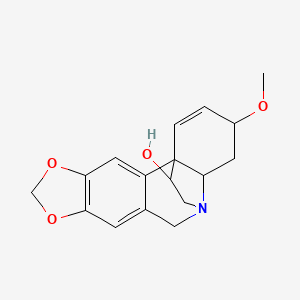
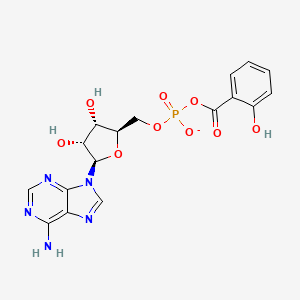

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
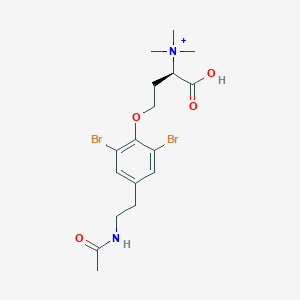
![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)

![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)